

Technical Support Center: Ensuring Complete Inhibition of ATR with CGK733

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Compound of Interest

Compound Name: CGK733

Cat. No.: B1684126

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Welcome to the technical support center for **CGK733**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of **CGK733** as an ATR inhibitor in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action and IC50 of **CGK733**?

CGK733 was initially identified as a potent and selective inhibitor of both Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, with a reported IC50 of approximately 200 nM[1][2]. It has been used in numerous studies to investigate the roles of these kinases in DNA damage response and cell cycle control.

Q2: Are there conflicting reports about the efficacy of **CGK733** as an ATR inhibitor?

Yes, there is significant conflicting evidence in the scientific literature. While many sources market and describe **CGK733** as a potent ATM/ATR inhibitor, a 2011 study published in DNA Repair reported that **CGK733** did not inhibit ATM or ATR kinase activity in H460 human lung cancer cells at a concentration of 10 μ M[3][4]. This is a critical consideration for any experiment using this compound. The original manuscript that first reported **CGK733** as a selective ATM and ATR inhibitor was also retracted[3].

Q3: What are the known off-target effects of **CGK733**?

Several studies have reported effects of **CGK733** that may be independent of ATR inhibition. Notably, **CGK733** has been shown to suppress cyclin D1 levels, leading to an inhibition of cell proliferation[5][6]. This effect was observed in multiple cancer cell lines at concentrations similar to those used for ATR inhibition studies[5]. Therefore, it is crucial to consider that observed phenotypes may be due to these off-target effects.

Q4: What is the recommended solvent and storage condition for **CGK733**?

CGK733 is soluble in DMSO, with stock solutions of up to 100 mM being reported. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 1 year[2]. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using **CGK733** and provides steps to diagnose and resolve them.

Problem	Possible Cause	Recommended Solution
Incomplete or no inhibition of ATR activity observed.	<p>1. Ineffective ATR inhibition by CGK733 in your specific cell line or experimental conditions.</p> <p>As noted, some studies show a lack of ATR inhibition[3][4].</p> <p>2. Suboptimal concentration of CGK733.</p> <p>3. Degradation of the compound.</p>	<p>1. Validate ATR inhibition in your system. Use the Western Blot protocol below to check the phosphorylation status of ATR substrates like Chk1 (Ser345)[3].</p> <p>2. Perform a dose-response experiment. Test a range of CGK733 concentrations (e.g., 1 μM to 20 μM) to determine the optimal concentration for your cell line.</p> <p>3. Use a fresh stock of CGK733. Ensure proper storage and handling to prevent degradation.</p>
Observed phenotype (e.g., decreased cell proliferation) may be due to off-target effects.	<p>CGK733 is known to affect cyclin D1 levels and cell proliferation, potentially independent of ATR inhibition[5][6].</p>	<p>1. Use a more specific and validated ATR inhibitor as a positive control. Compounds like VE-821, VE-822, or AZD6738 are newer and more specific ATR inhibitors.</p> <p>2. Perform control experiments. Measure cyclin D1 levels by Western blot to assess if the observed phenotype correlates with changes in this protein.</p> <p>3. Use genetic approaches. If possible, use siRNA or shRNA to knockdown ATR and compare the phenotype to that observed with CGK733 treatment.</p>
Compound precipitation in culture media.	<p>CGK733 has poor solubility in aqueous solutions.</p>	<p>1. Prepare a high-concentration stock solution in DMSO.</p> <p>2. Ensure the final</p>

DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.³. Add the CGK733 stock solution to the medium with vigorous mixing.

Quantitative Data Summary

The following table summarizes the reported concentrations and effects of **CGK733** in various cell lines.

Cell Line	Concentration Range	Observed Effect	Reference
MCF-7 (Breast Cancer)	5-20 μ M	Inhibition of proliferation, loss of cyclin D1	[5]
T47D (Breast Cancer)	10-20 μ M	Loss of cyclin D1	[5]
MDA-MB-436 (Breast Cancer)	2.5-20 μ M	Inhibition of proliferation	[1]
LNCaP (Prostate Cancer)	2.5-20 μ M	Inhibition of proliferation	[1]
HCT116 (Colon Cancer)	2.5-20 μ M	Inhibition of proliferation	[1]
BALB/c 3T3 (Mouse Fibroblast)	2.5-20 μ M	Inhibition of proliferation	[1]
H460 (Lung Cancer)	10 μ M	No inhibition of ATM/ATR kinase activity	[3][4]

Experimental Protocols

Protocol 1: Validation of ATR Inhibition by Western Blot

This protocol allows for the assessment of ATR kinase activity by measuring the phosphorylation of its downstream target, Chk1, at serine 345.

Materials:

- Cell line of interest
- **CGK733**
- DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation)
- Positive control ATR inhibitor (e.g., VE-821)
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1 (total), anti- β -actin (loading control)
- HRP-conjugated secondary antibodies
- ECL Western blotting substrate

Procedure:

- Seed cells and allow them to adhere overnight.
- Pre-treat cells with **CGK733** at the desired concentration (and positive/negative controls) for 1-2 hours.
- Induce DNA damage. For example, treat cells with 2 mM HU for 4 hours or expose them to 10 J/m² UV radiation and allow to recover for 1-2 hours.
- Harvest cells and lyse them in ice-cold lysis buffer.
- Determine protein concentration using a BCA or Bradford assay.

- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and detect the signal using an ECL substrate.
- Analysis: A decrease in the ratio of phospho-Chk1 (Ser345) to total Chk1 in the presence of **CGK733** following DNA damage indicates inhibition of ATR activity.

Protocol 2: Immunofluorescence Staining for γH2AX Foci

This protocol can be used to visualize DNA double-strand breaks, which can be an indirect indicator of ATR inhibition leading to replication fork collapse.

Materials:

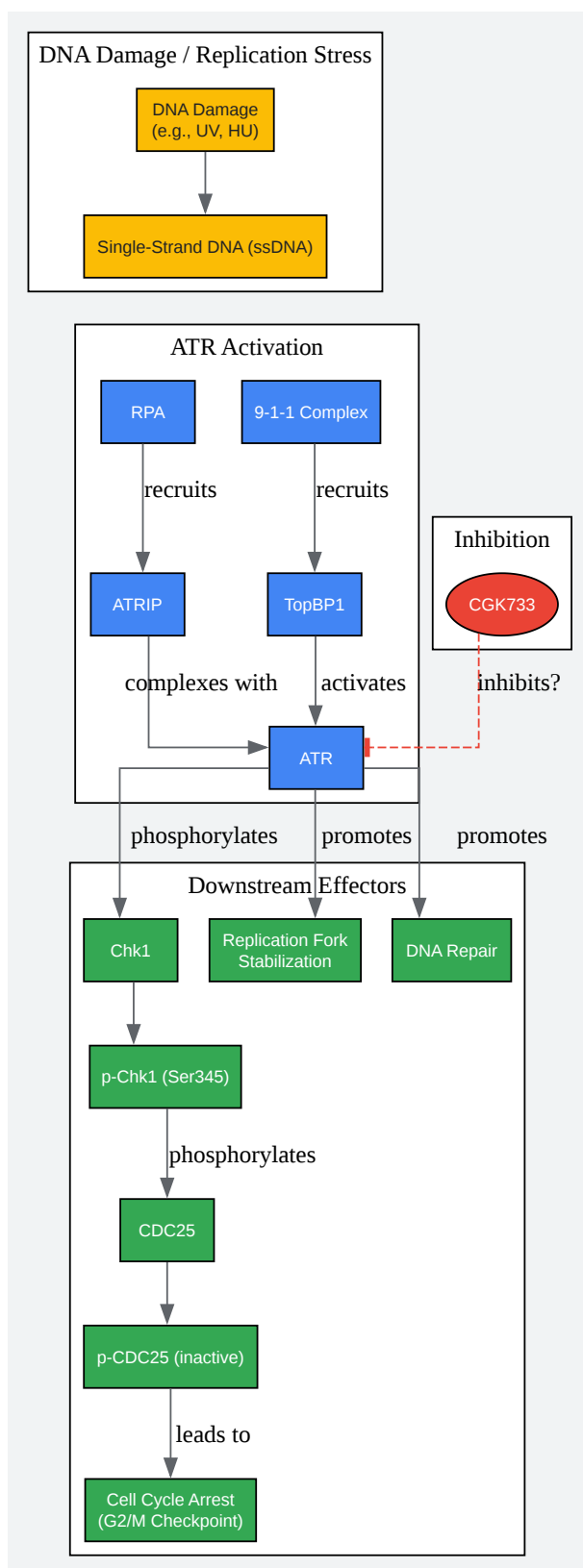
- Cells grown on coverslips
- **CGK733**
- DNA damaging agent (e.g., Hydroxyurea)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (0.25% Triton X-100 in PBS)
- Blocking buffer (5% BSA in PBS)
- Primary antibody: anti-γH2AX (Ser139)
- Fluorescently-labeled secondary antibody
- DAPI for nuclear counterstaining

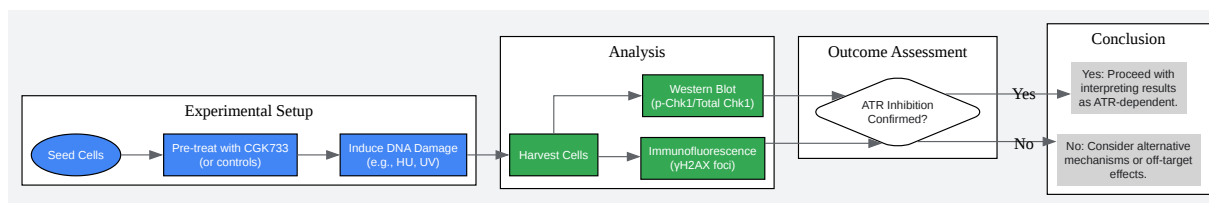
- Mounting medium

Procedure:

- Seed cells on coverslips in a multi-well plate and allow them to adhere.
- Treat cells with **CGK733** and a DNA damaging agent as described in the Western blot protocol.
- Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
- Wash with PBS and block with blocking buffer for 1 hour.
- Incubate with anti-γH2AX primary antibody in blocking buffer overnight at 4°C.
- Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
- Wash with PBS and counterstain with DAPI for 5 minutes.
- Wash with PBS and mount the coverslips on microscope slides.
- Analysis: Image the cells using a fluorescence microscope. An increase in the number and intensity of γH2AX foci can indicate increased DNA damage resulting from ATR inhibition.

Visualizations





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